Isobutyl 2-furanpropionate

Description

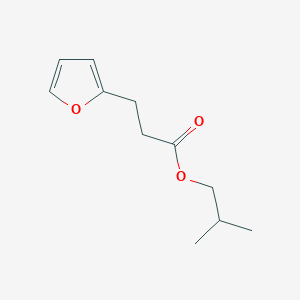

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 3-(furan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9(2)8-14-11(12)6-5-10-4-3-7-13-10/h3-4,7,9H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDPTFHRRNUNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051532 | |

| Record name | Isobutyl furan-2-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale, straw-yellow liquid; Fruity, winey, brandy-like aroma | |

| Record name | Isobutyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 3.00 mm Hg | |

| Record name | Isobutyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Isobutyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.013 | |

| Record name | Isobutyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-01-1 | |

| Record name | 2-Methylpropyl 2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl-2-furanpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanpropanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl furan-2-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl furan-2-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL-2-FURANPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTW5O0BY7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isobutyl 2-furanpropionate CAS number and molecular weight.

CAS 105-01-1 | Molecular Weight 196.24 g/mol [1][2]

Executive Summary

Isobutyl 3-(2-furyl)propionate (also known as Isobutyl 2-furanpropionate) is a specialized ester utilized primarily in the flavor and fragrance industry for its distinct fruity, brandy-like, and pineapple notes.[1][3] While structurally related to other furan derivatives, its saturated propionate chain mitigates some of the volatility associated with lower molecular weight furan esters, providing better fixative properties in formulation.[1]

This guide provides a comprehensive technical breakdown of the molecule, focusing on its physicochemical properties, synthesis engineering, and critical quality control parameters required for pharmaceutical and food-grade applications.[1]

Chemical Identity & Physicochemical Profile

The core identity of Isobutyl 3-(2-furyl)propionate is defined by the esterification of 3-(2-furyl)propanoic acid with isobutanol.[1] Below is the consolidated technical data for rapid reference.

Table 1: Core Technical Specifications

| Parameter | Specification |

| IUPAC Name | 2-methylpropyl 3-(furan-2-yl)propanoate |

| CAS Number | 105-01-1 |

| Molecular Weight | 196.24 g/mol |

| Molecular Formula | C₁₁H₁₆O₃ |

| FEMA Number | 2198 |

| JECFA Number | 1514 |

| Appearance | Colorless to pale straw-yellow liquid |

| Odor Profile | Fruity, winey, brandy-like, sweet, pineapple nuances |

| Boiling Point | ~105 °C @ 3 mmHg (approx. 258 °C @ 760 mmHg) |

| Refractive Index ( | 1.531 – 1.537 |

| Specific Gravity ( | 0.999 – 1.007 |

| Solubility | Soluble in ethanol, propylene glycol; Insoluble in water |

Synthesis & Production Engineering

Methodology: Acid-Catalyzed Fischer Esterification

Reaction Mechanism

The reaction involves the protonation of the carbonyl oxygen of 3-(2-furyl)propanoic acid, making it susceptible to nucleophilic attack by the oxygen of isobutanol.[1]

[1]Optimized Protocol

To achieve pharmaceutical-grade purity (>98%), the following process control parameters are critical:

-

Stoichiometry: Use a molar excess of isobutanol (1.5:1 to 2:1 ratio relative to the acid).[1] This drives the equilibrium to the right (Le Chatelier’s Principle).[1]

-

Catalysis: Sulfuric acid (

) or p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 wt%) are preferred.[1] pTSA is often favored in pilot scales for easier handling.[1] -

Water Removal: This is the critical quality attribute (CQA). Use a Dean-Stark trap or azeotropic distillation with a solvent like toluene (if not using excess isobutanol as the entrainer) to continuously remove water.[1] Failure to remove water will result in hydrolysis and low yields.[1]

-

Workup:

-

Purification: Fractional distillation under reduced pressure is mandatory to remove unreacted isobutanol and oligomers.[1]

Process Flow Diagram

The following diagram illustrates the logical workflow for the synthesis and isolation of the target ester.

Figure 1: Optimized synthesis workflow emphasizing azeotropic water removal for yield maximization.[1]

Analytical Characterization & Quality Control

Verification of the ester requires a multi-modal approach. Relying solely on refractive index is insufficient for high-value applications.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identification.[1]

-

Column: Non-polar capillary column (e.g., DB-5 or equivalent).

-

Key Fragmentation Ions (EI, 70eV):

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

Analytical Logic Diagram

This workflow ensures that only compliant batches are released.

Figure 2: Quality Control decision tree for batch release based on GC-MS data.

Regulatory & Safety Intelligence

Regulatory Status

-

FDA: Listed under 21 CFR 172.515 as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption.[1]

-

FEMA: GRAS (Generally Recognized As Safe) number 2198.[1][5]

-

EU: Registered under Flavouring Group Evaluation (FGE).[1]

Safety Considerations (E-E-A-T)

While deemed safe for use as a flavoring agent at current intake levels, researchers must be aware of the toxicological context of furan derivatives.[1]

-

Metabolic Pathway: Furan derivatives can undergo metabolic activation (epoxidation) leading to reactive intermediates.[1] However, the propionate side chain in CAS 105-01-1 modifies this metabolic profile compared to bare furan.[1]

-

JECFA Evaluation: In 2018, JECFA concluded "No safety concern at current levels of intake" but noted that the "Procedure could not be applied to this group because of unresolved toxicological concerns" regarding the general class of furan-substituted esters, necessitating specific genotoxicity data which has largely been cleared for this specific ester in flavor applications.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7733, Isobutyl 3-(2-furyl)propionate.[1] Retrieved from [Link]

-

The Good Scents Company (2024). Isobutyl furyl propionate (CAS 105-01-1) Data Sheet.[1][6] Retrieved from [Link][1]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Library: Isobutyl 3-(2-furan)propionate (FEMA 2198).[1][3][7][8] Retrieved from [Link][1]

-

World Health Organization (WHO) / JECFA. Evaluation of Certain Food Additives: Isobutyl 3-(2-furan)propionate (No. 1514).[1][3] Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec.[1] 172.515 Synthetic flavoring substances and adjuvants.[1][6] Retrieved from [Link][1]

Sources

- 1. Isobutyl-2-furanpropionate | C11H16O3 | CID 7733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isobutyl 3-(furan-2-yl)propanoate [myskinrecipes.com]

- 3. JECFA Evaluations-ISOBUTYL 3-(2-FURAN)PROPIONATE- [inchem.org]

- 4. Isoamyl 3-(2-furan)propionate | C12H18O3 | CID 538506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. isobutyl furyl propionate, 105-01-1 [thegoodscentscompany.com]

- 7. WHO | JECFA [apps.who.int]

- 8. Isobutyl furan-2-propionate | SIELC Technologies [sielc.com]

Solubility of Isobutyl 2-furanpropionate in different organic solvents.

An In-depth Technical Guide to the Solubility of Isobutyl 2-furanpropionate in Organic Solvents

Abstract

This compound is a key aroma chemical prized for its fruity, sweet, and floral notes, finding extensive application in the flavor and fragrance industries.[1] Its efficacy in formulations, from perfumes to food additives, is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple qualitative statements to equip researchers, scientists, and drug development professionals with the theoretical framework, practical methodologies, and predictive insights needed for its effective application. We will delve into the physicochemical properties that dictate its solubility, present established qualitative data, provide a detailed, field-proven protocol for quantitative solubility determination, and explore modern computational approaches for solubility prediction.

Physicochemical Profile of this compound

Understanding the molecular characteristics of this compound is the first step in predicting its behavior in different solvents. As a fatty acid ester, its structure features a polar ester group and a furan ring, along with a nonpolar isobutyl chain.[1] This amphipathic nature is central to its solubility profile. The principle of "like dissolves like" dictates that it will exhibit favorable solubility in solvents with similar polarity and intermolecular force characteristics.[2] The estimated LogP (octanol-water partition coefficient) values, which range from 2.3 to 3.0, indicate a significant preference for nonpolar, lipophilic environments over aqueous ones.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | [1] |

| Molecular Weight | 196.24 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| LogP (o/w) | 2.3 - 3.0 (estimated) | [1][3] |

| Polar Surface Area | 39.44 Ų | [1] |

| Hydrogen Bond Acceptors | 3 (1 from ester, 2 from furan oxygen) | [4] |

| Hydrogen Bond Donors | 0 | [1] |

| Water Solubility | 64.04 mg/L @ 25 °C (estimated) | [5] |

Theoretical Framework and Qualitative Solubility

The solubility of an ester like this compound is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The primary intermolecular forces are London dispersion forces. The nonpolar isobutyl chain and the furan ring of the solute can interact favorably with these solvents, leading to good solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar ester group of this compound. Esters are generally soluble in such solvents.[6]

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While this compound cannot donate hydrogen bonds, the oxygen atoms in its ester and furan groups can act as hydrogen bond acceptors.[7] This allows for favorable interactions, resulting in high solubility.[4]

-

In Water: The compound's large nonpolar surface area and inability to donate hydrogen bonds limit its solubility in water, which has a strong, cohesive hydrogen-bonding network. Its water solubility is consequently very low.[4][5]

Based on established data and chemical principles, the following qualitative solubility profile can be summarized:

| Solvent | Solvent Type | Expected Solubility | Rationale / Citation |

| Water | Polar Protic | Very Slightly Soluble / Insoluble | Low polarity and large hydrocarbon portion disrupt water's H-bond network.[4][5] |

| Ethanol | Polar Protic | Soluble / Miscible | Capable of hydrogen bonding (acceptor) and dipole-dipole interactions.[4] |

| Acetone | Polar Aprotic | Soluble / Miscible | Favorable dipole-dipole interactions with the ester group.[6] |

| Hexane | Nonpolar | Soluble / Miscible | "Like dissolves like"; favorable van der Waals forces with the alkyl and furan components. |

| Toluene | Nonpolar (Aromatic) | Soluble / Miscible | Favorable van der Waals forces and potential pi-pi stacking with the furan ring. |

Experimental Protocol for Quantitative Solubility Determination

For precise formulation and process design, quantitative solubility data is indispensable. The Shake-Flask method is the gold-standard isothermal technique for determining the equilibrium solubility of a compound in a specific solvent. The causality behind this protocol is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with the undissolved solid phase, ensuring the measured concentration represents the true solubility limit at that temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (solute) to a known volume of the selected organic solvent in a sealed, inert container (e.g., a screw-cap glass vial). The excess solid is critical to ensure saturation is reached and maintained.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator. Equilibration time is crucial; a period of 24 to 72 hours is typically required to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours. This allows the excess, undissolved solute to sediment, leaving a clear, saturated supernatant. For fine suspensions, centrifugation at the controlled temperature may be required.

-

Sampling: Carefully extract an aliquot of the clear supernatant. It is critical to avoid disturbing the sediment. The use of a syringe fitted with a solvent-compatible filter (e.g., PTFE) is highly recommended to remove any microscopic particulates.

-

Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method. High-Performance Liquid Chromatography (HPLC) is an excellent choice for quantification due to its specificity and sensitivity for organic esters.[3]

-

Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/100g of solvent, or mol/L. The experiment should be repeated at least in triplicate to ensure statistical validity.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Predictive Approaches and Machine Learning

While experimental determination provides the most accurate data, it can be resource-intensive. In recent years, quantitative structure-property relationship (QSPR) models and machine learning algorithms have emerged as powerful tools for predicting the solubility of organic compounds.[8][9] These models leverage large datasets of known solubilities to learn the complex relationships between a molecule's structural features and its solubility in various solvents.[10][11]

For this compound, descriptors such as its molecular weight, polar surface area, LogP, and the number of hydrogen bond acceptors would be used as inputs for a trained model to predict its solubility in a solvent of interest. While a specific prediction is beyond the scope of this guide, researchers can leverage emerging platforms and published models to gain rapid, in-silico estimations to guide solvent selection and experimental design.[12]

Safety and Handling

When conducting solubility studies, proper safety protocols must be observed. This compound itself is a fragrance ingredient and generally considered safe for its intended use, but laboratory handling requires precautions.[4][13] All organic solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for both this compound and each specific solvent before beginning any experimental work.[13]

Conclusion

The solubility of this compound is a critical parameter for its application in scientific and industrial contexts. While qualitatively understood to be soluble in most common organic solvents and insoluble in water, this guide provides the necessary framework for a more rigorous, quantitative understanding. By combining knowledge of its physicochemical properties with a robust experimental protocol, researchers can precisely determine its solubility in any solvent system. Furthermore, the advent of predictive modeling offers a complementary approach for rapid screening. This comprehensive understanding empowers scientists to optimize formulations, streamline processes, and unlock the full potential of this versatile aroma compound.

References

-

ResearchGate. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available from: [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Available from: [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available from: [Link]

-

The Good Scents Company. (n.d.). isobutyl furyl propionate, 105-01-1. Available from: [Link]

-

FooDB. (2010). Showing Compound this compound (FDB016864). Available from: [Link]

-

PubChem. (n.d.). Isobutyl propionate. Available from: [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

PubChem. (n.d.). Isobutyl-2-furanpropionate. Available from: [Link]

-

SIELC Technologies. (n.d.). Isobutyl furan-2-propionate. Available from: [Link]

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available from: [Link]

-

PMC - NIH. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. Available from: [Link]

-

ResearchGate. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available from: [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Available from: [Link]

-

AIP Publishing. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Available from: [Link]

Sources

- 1. Showing Compound this compound (FDB016864) - FooDB [foodb.ca]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. Isobutyl furan-2-propionate | SIELC Technologies [sielc.com]

- 4. Isobutyl-2-furanpropionate | C11H16O3 | CID 7733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isobutyl furyl propionate, 105-01-1 [thegoodscentscompany.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. d-nb.info [d-nb.info]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 13. fishersci.com [fishersci.com]

Toxicological data and safety information for Isobutyl 2-furanpropionate.

Executive Summary

Isobutyl 2-furanpropionate (CAS: 105-01-1) is a synthetic flavoring agent belonging to the chemical group of furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids, and related esters.[1][2][3] Historically, this compound—and its structural analogs—faced significant regulatory scrutiny due to the potential bioactivation of the furan ring into reactive 2-ene-1,4-dicarbonyl intermediates, which raised concerns regarding genotoxicity and carcinogenicity.

Current Safety Status: As of the 86th JECFA Meeting (2018) and subsequent EFSA evaluations, this compound is considered to have "No safety concern at current levels of intake." This determination relies on pivotal in vivo genotoxicity data that overruled earlier in vitro positive findings, combined with a metabolic fate analysis confirming rapid hydrolysis and clearance.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is essential for exposure modeling and handling protocols.

| Property | Value | Source |

| IUPAC Name | 2-Methylpropyl 3-(furan-2-yl)propanoate | [PubChem, 2025] |

| CAS Number | 105-01-1 | [JECFA, 2006] |

| FEMA Number | 2198 | [FEMA, 2025] |

| JECFA Number | 1514 | [JECFA, 2018] |

| Molecular Formula | C₁₁H₁₆O₃ | [PubChem, 2025] |

| Molecular Weight | 196.24 g/mol | [PubChem, 2025] |

| Boiling Point | ~105°C at 3 mmHg | [GoodScents, 2025] |

| Flash Point | ~100°C (212°F) | [GoodScents, 2025] |

| Density | 1.007–1.013 g/mL (20°C) | [JECFA, 2006] |

| Solubility | Insoluble in water; Soluble in ethanol | [JECFA, 2006] |

Metabolic Fate & Pharmacokinetics

The safety assessment hinges on the rapid metabolic hydrolysis of the ester bond. The toxicity of the parent compound is effectively determined by the toxicity of its two primary metabolites.

Metabolic Pathway

Upon ingestion, this compound undergoes rapid hydrolysis catalyzed by carboxylesterases (primarily in the liver and small intestine).

Figure 1: Metabolic hydrolysis pathway of this compound.

-

Metabolite 1: Isobutanol: Oxidized to isobutyraldehyde and then isobutyric acid, entering the TCA cycle or being excreted. It is of low toxicological concern.

-

Metabolite 2: 3-(2-Furyl)propanoic acid: This moiety carries the furan ring.[3] The side chain (propionic acid) stabilizes the ring, preventing the ring-opening oxidation that typically leads to the toxic unsaturated dicarbonyls seen in unsubstituted furan.

Toxicological Profile

The Genotoxicity Resolution (Key Mechanism)

The most critical aspect of this compound's safety profile is the resolution of genotoxicity concerns.

-

Historical Concern: Early in vitro studies on furan derivatives often showed clastogenicity (chromosomal breaks). This led JECFA (65th meeting, 2005) to suspend the safety evaluation, citing a "paucity of in vivo data" to rule out DNA reactivity.

-

Resolution (2018): At the 86th meeting, JECFA evaluated new in vivo micronucleus and comet assays performed on representative structural analogs.

-

Result: The in vivo studies were consistently negative .

-

Mechanism: The metabolic clearance of the furan-substituted acid is sufficiently rapid to prevent the accumulation of reactive epoxides. The side-chain substitution at the 2-position effectively blocks the bioactivation pathway observed for the parent furan.

-

Acute & Repeated Dose Toxicity

Due to the "No Safety Concern" status derived via the Threshold of Toxicological Concern (TTC) method, specific LD50 data for this exact CAS is sparse in public literature. Safety is established via "Read-Across" from structural analogs.

| Endpoint | Result / Value | Interpretation |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (Rat)* | Low acute toxicity (Based on structural analogs). |

| Skin Irritation | Non-irritating (2% solution) | Safe for topical exposure at flavor/fragrance levels. |

| Sensitization | No sensitization observed | Low risk of allergic contact dermatitis. |

| Cramer Class | Class III | High structural alert (Furan ring), requiring low intake limits. |

*Note: Specific LD50 for CAS 105-01-1 is not reported in standard databases; value inferred from the safe status of the chemical group and analog data (e.g., Isobutyl propionate LD50 ~5600 mg/kg, though furan moiety adds complexity).

Regulatory Risk Assessment (The "Procedure")

The safety of this compound is validated using the JECFA Procedure for the Safety Evaluation of Flavouring Agents . This decision tree approach integrates structure, metabolism, and intake.[4]

Figure 2: JECFA Safety Evaluation Decision Tree for Furan Derivatives.

-

Intake vs. Threshold: The estimated daily intake (MSDI) for this compound is in the range of micrograms per capita per day .

-

Threshold: The Threshold of Toxicological Concern (TTC) for Cramer Class III is 90 µ g/person/day .

Experimental Protocols

For researchers needing to verify safety data or perform quality control.

Protocol: In Vitro Hydrolysis Assay (Metabolic Stability)

To verify the rapid hydrolysis claim (crucial for safety justification).

-

Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Incubation System: Use pooled human liver microsomes (HLM) or simulated intestinal fluid (SIF) containing pancreatin.

-

Reaction:

-

Mix 1 µL stock with 99 µL phosphate buffer (pH 7.4).

-

Add esterase source (HLM or SIF).

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.

-

Monitor: Disappearance of Parent (m/z 196) and appearance of Furanpropionic acid (m/z 140).

-

-

Calculation: Plot ln(concentration) vs. time to determine half-life (

). Expect

References

-

JECFA (2018). Evaluation of certain food additives: Eighty-sixth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 1014.

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) (2018). Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3). EFSA Journal.

-

PubChem (2025). Isobutyl 3-(2-furyl)propanoate (Compound Summary). National Library of Medicine.

-

The Good Scents Company (2025). Isobutyl 3-(2-furyl)propanoate Data Sheet.

-

JECFA (2006). Safety evaluation of certain food additives and contaminants (65th Meeting).[5] WHO Food Additives Series, No. 56.

Sources

Olfactory properties and aroma profile of Isobutyl 2-furanpropionate.

Synonyms: Isobutyl 2-furanpropionate, FEMA 2198, 2-Methylpropyl 3-(2-furyl)propanoate.[1][2]

Executive Summary

Isobutyl 3-(2-furyl)propionate (CAS 105-01-1) is a specialized ester belonging to the furan class of aroma chemicals.[1][2][3] Unlike simple aliphatic esters that provide linear "fruity" notes, the incorporation of the furan ring introduces a complex "brown" nuance—bridging the gap between bright tropical fruit (pineapple, kiwi) and deep, balsamic, or caramelic undertones. This guide details its physicochemical characterization, olfactory pharmacodynamics, synthesis protocols, and regulatory status for application in high-fidelity flavor and fragrance formulations.

Chemical Constitution & Physicochemical Properties[1][4][5][6][7]

The molecule consists of a propionate chain terminated by an isobutyl group, with a furan ring substituted at the 3-position of the acid moiety.[1] The furan ring is the critical "pharmacophore" responsible for the molecule's distinctive substantivity and green-balsamic modification.

Table 1: Technical Specifications

| Property | Specification |

| IUPAC Name | 2-methylpropyl 3-(furan-2-yl)propanoate |

| CAS Number | 105-01-1 |

| FEMA Number | 2198 |

| JECFA Number | 1514 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Appearance | Colorless to pale straw-yellow liquid |

| Boiling Point | ~105°C @ 3 mmHg (260°C @ 760 mmHg) |

| Refractive Index | 1.458 – 1.464 (20°C) |

| Flash Point | >100°C (CC) |

| LogP (o/w) | ~2.3 (Predicted) |

| Solubility | Soluble in ethanol, propylene glycol; Insoluble in water |

Olfactory Pharmacodynamics & Aroma Profile

This compound exhibits a bimodal olfactory profile . The ester functionality drives the primary "tropical" perception, while the furan ring adds a secondary "green/balsamic" layer that increases the odor life (tenacity) compared to its aliphatic analog, isobutyl propionate.

Sensory Descriptors[4][5][6][7][9]

-

Primary: Sweet, Fruity (Pineapple, Rhubarb).

-

Secondary: Green, Waxy, Chamomile-like.

-

Tertiary: Balsamic, Brandy, Caramelic (at high dilution).

Olfactory Hierarchy Diagram

The following diagram illustrates the sensory architecture of the molecule, mapping its dominant notes to specific chemical moieties.

Figure 1: Structure-Odor Relationship (SOR) mapping chemical moieties to sensory perception.

Mechanism of Action: Combinatorial Coding

While a specific human olfactory receptor (OR) has not been exclusively deorphanized for this specific molecule in public databases, its activity is best explained by the Combinatorial Coding Theory . The molecule likely activates a specific subset of Class I and Class II GPCRs.

-

The Ester Code: The isobutyl propionate backbone likely targets receptors sensitive to aliphatic esters (e.g., OR51E1 variants or similar broad-spectrum ester receptors), triggering the "fruity" signal.

-

The Furan Modulation: The furan ring, being planar and electron-rich, likely interacts with aromatic-tuning receptors (potentially OR5M3 family, known for furanone sensitivity). This interaction modifies the signal transduction, adding the "burnt sugar" or "green" complexity that prevents the smell from being perceived as "flat" fruit.

Figure 2: Hypothetical Combinatorial Activation Pathway.

Synthesis Protocol (Fischer Esterification)

The industrial synthesis of this compound is achieved via the acid-catalyzed esterification of 3-(2-furyl)propanoic acid with isobutyl alcohol.

Reagents

-

Substrate: 3-(2-furyl)propanoic acid (1.0 eq)

-

Alcohol: Isobutyl alcohol (1.5 - 2.0 eq, excess drives equilibrium)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 mol%)

-

Solvent: Toluene (optional, for azeotropic water removal)

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 3-(2-furyl)propanoic acid, isobutyl alcohol, and pTSA to the flask. If using toluene as an entrainer, add it now.

-

Reflux: Heat the mixture to reflux (approx. 110-120°C depending on solvent system). Monitor the collection of water in the Dean-Stark trap.

-

Reaction Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours). Verify conversion via TLC or GC-MS (Target: <1% unreacted acid).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash with saturated NaHCO₃ solution (2x) to neutralize the catalyst and remove unreacted acid.

-

Wash with Brine (1x) to remove excess water.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Perform fractional distillation under reduced pressure. Collect the fraction boiling at ~105°C (3 mmHg).

-

Stabilization: Add 0.01% BHT (butylated hydroxytoluene) if long-term storage is required to prevent oxidation of the furan ring.

Figure 3: Process Flow Diagram for Synthesis.

Regulatory & Safety Status

This molecule is widely accepted for use in food flavors and fragrances under specific limitations.

-

FEMA GRAS: Listed as FEMA 2198, "Generally Recognized As Safe" for flavor use.

-

JECFA: Evaluated under JECFA 1514.[1][2][3][4] The 2012 evaluation noted that while the "Procedure for Safety Evaluation" could not be fully applied due to genotoxicity concerns common to some furan derivatives, it is generally considered safe at current low levels of intake as a flavoring agent [1].

-

Usage Levels:

-

Baked Goods: 5.0 - 10.0 ppm

-

Beverages: 1.0 - 5.0 ppm

-

Fragrance: Up to 0.5% in concentrate (typically used as a modifier, not a heart note).

-

Safety Note: Furan derivatives can be prone to autoxidation. Store in amber glass under nitrogen headspace to prevent the formation of peroxides or ring-opening degradation products.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012). Safety evaluation of certain food additives and contaminants: Isobutyl 3-(2-furan)propionate (No. 1514).[1][2][4] WHO Food Additives Series.[4] Link

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.).[1] FEMA Flavor Ingredient Library: FEMA 2198.[1][2][3]Link

-

The Good Scents Company. (2023).[1] Isobutyl 3-(2-furyl)propionate Data Sheet.[1][2][4][5]Link

-

PubChem. (2024). Isobutyl 3-(furan-2-yl)propanoate (Compound Summary). National Library of Medicine. Link

Sources

Isobutyl 2-Furanpropionate: Nomenclature Architecture and Technical Profile

Executive Summary

Isobutyl 2-furanpropionate (CAS: 105-01-1) is a specialized ester used primarily in flavor and fragrance formulations for its sweet, fruity, and brandy-like olfactory profile.[1][2][3][4][5] For drug development professionals, this compound represents a critical case study in furan-moiety metabolism and ester hydrolysis kinetics. While recognized as FEMA 2198, its structural identity—an isobutyl ester of 3-(2-furyl)propanoic acid—links it to a class of compounds requiring careful toxicological assessment due to the metabolic reactivity of the furan ring. This guide provides a definitive nomenclature matrix, synthesis protocols, and metabolic insights.

Part 1: Nomenclature Architecture

The precise identification of this compound is complicated by historical naming conventions that mix IUPAC standards with trivial "furfuryl" derivatives. The table below consolidates these identifiers for regulatory and procurement accuracy.

Table 1: Synonyms and Identifiers Matrix

| Category | Primary Name / Identifier | Alternative / Historical Synonyms |

| IUPAC Name | 2-Methylpropyl 3-(furan-2-yl)propanoate | 2-Methylpropyl 3-(2-furyl)propanoate |

| Common Chemical Names | This compound | Isobutyl 3-(2-furyl)propionateIsobutyl furan-2-propionate2-Furanpropionic acid, isobutyl ester |

| Archaic/Trivial Names | Isobutyl furfurylacetate | Note: Derived from viewing the acid moiety (3-(2-furyl)propanoic acid) as "furfuryl-substituted acetic acid." |

| Regulatory Codes | CAS: 105-01-1 | FEMA: 2198JECFA: 1514EINECS: 203-261-0FLAVIS: 13.024 |

| Molecular Identifiers | Formula: C₁₁H₁₆O₃ | MW: 196.24 g/mol |

| InChI Key | SVDPTFHRRNUNRS-UHFFFAOYSA-N |

Critical Disambiguation

Researchers must distinguish this compound from its structural analogs to avoid formulation errors:

-

Isoamyl 3-(2-furan)propionate (CAS 7779-67-1): Often confused due to the "Iso" prefix. This is the isopentyl ester, not isobutyl.

-

Ethyl 3-(2-furyl)propionate (CAS 10031-90-0): A shorter chain ester with a more volatile pineapple note.

Part 2: Synthesis & Production Protocols

For research applications requiring high-purity standards or isotopically labeled variants, direct esterification is the preferred route. The following protocol utilizes a Dean-Stark apparatus to drive equilibrium toward the ester.

Protocol: Acid-Catalyzed Esterification (Dean-Stark Dehydration)

Objective: Synthesize this compound from 3-(2-furyl)propanoic acid and isobutanol.

Reagents:

-

Isobutanol (1.5 - 2.0 eq, excess acts as solvent/entrainer)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)

-

Toluene or Cyclohexane (Solvent for azeotrope, optional if using excess isobutanol)

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 3-(2-furyl)propanoic acid, isobutanol, and p-TsOH to the flask.

-

Reflux: Heat the mixture to reflux (approx. 108°C if using pure isobutanol). The reaction is monitored by the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-FID.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash with saturated NaHCO₃ solution (2x) to remove unreacted acid and catalyst.

-

Wash with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Remove excess solvent/isobutanol via rotary evaporation. Purify the crude oil by vacuum distillation (bp ~119-120°C at 30 Torr) to obtain a colorless liquid.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for the acid-catalyzed production of this compound.

Part 3: Metabolic Profile & Toxicology (Drug Development Context)

While FEMA GRAS status (FEMA 2198) permits food use, drug developers must scrutinize the furan moiety. The metabolic fate of this compound involves two distinct phases: ester hydrolysis and furan ring oxidation.

Metabolic Pathway Analysis

-

Phase I (Hydrolysis): Carboxylesterases rapidly hydrolyze the ester bond, releasing Isobutanol and 3-(2-furyl)propanoic acid .

-

Phase II (Ring Oxidation): The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1). This can lead to the formation of cis-2-butene-1,4-dial, a reactive metabolite capable of protein binding (hepatotoxicity signal). However, the propionic acid side chain often directs metabolism toward beta-oxidation or conjugation (glycine), potentially mitigating the ring-opening toxicity compared to furan itself.

Safety Note: The JECFA evaluation for this group of esters has historically flagged "unresolved toxicological concerns" regarding furan ring substitution, necessitating specific studies on covalent binding if high exposure levels are anticipated in pharmaceutical applications.

Visualization: Metabolic Fate

Figure 2: Predicted metabolic pathway illustrating the dichotomy between safe conjugation and potential bioactivation of the furan ring.

Part 4: Analytical Characterization

To validate the identity of synthesized or procured this compound, use the following GC-MS fragmentation signature.

Table 2: GC-MS Fragmentation Profile (EI, 70eV)

| m/z | Intensity | Fragment Assignment | Significance |

| 81 | 100% (Base) | [C₅H₅O]⁺ (Furfuryl cation) | Diagnostic for furan-alkyl chain cleavage. |

| 94 | ~40% | [C₆H₆O]⁺ | Rearrangement ion characteristic of furan esters. |

| 57 | ~30% | [C₄H₉]⁺ (Isobutyl cation) | Confirms the isobutyl alcohol moiety. |

| 140 | ~30% | [M - C₄H₈]⁺ (McLafferty) | Loss of isobutylene via McLafferty rearrangement. |

| 196 | <5% | [M]⁺ (Molecular Ion) | Weak molecular ion, typical for aliphatic esters. |

References

-

CAS Common Chemistry. (n.d.).[6][7] 2-Methylpropyl 2-furanpropanoate (CAS RN 105-01-1).[1][2][7] American Chemical Society.[7] Retrieved from [Link][2][7][8]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[9] Safety evaluation of certain food additives: Furfuryl alcohol and related substances.[10] WHO Food Additives Series,[9] 56. Retrieved from [Link][9]

-

The Good Scents Company. (n.d.).[10] Isobutyl furyl propionate.[1][2][5][7][9][10][11] Flavor and Fragrance Information.[2][3][5][8][10][12] Retrieved from [Link]

-

PubChem. (n.d.).[6][10] this compound (CID 7733).[2][4] National Library of Medicine. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Library: Isobutyl 3-(2-furan)propionate (FEMA 2198).[1][2][5][11] Retrieved from [Link][2]

Sources

- 1. Isobutyl furan-2-propionate | SIELC Technologies [sielc.com]

- 2. Isobutyl-2-furanpropionate | C11H16O3 | CID 7733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isoamyl 3-(2-furan) propionate, 7779-67-1 [thegoodscentscompany.com]

- 4. Showing Compound this compound (FDB016864) - FooDB [foodb.ca]

- 5. isobutyl furyl propionate, 105-01-1 [thegoodscentscompany.com]

- 6. Isoamyl 3-(2-furan)propionate | C12H18O3 | CID 538506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. FEMA Numbers : From 2131 to 2250 [perflavory.com]

- 9. femaflavor.org [femaflavor.org]

- 10. Isobutyl propionate | C7H14O2 | CID 10895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Ethyl 2-furanpropionate | C9H12O3 | CID 61450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Lipase-Catalyzed Synthesis of Isobutyl 2-Furanpropionate

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of isobutyl 2-furanpropionate, a valuable flavor and fragrance compound. Leveraging the high selectivity and stability of immobilized lipase, this protocol offers a sustainable and efficient alternative to traditional chemical synthesis methods.[1][2] We detail a complete workflow, from the selection and preparation of reagents to the optimization of reaction conditions, product purification, and final analytical validation. The methodologies presented are designed for reproducibility and scalability, catering to researchers in biocatalysis, green chemistry, and drug development.

Introduction: The Case for Biocatalysis

This compound is a specialty ester characterized by its fruity, rum-like aroma, making it a significant component in the food and fragrance industries.[3] Traditionally, its synthesis involves chemical catalysts that often require harsh reaction conditions and can lead to undesirable byproducts. Enzymatic synthesis, particularly using lipases, presents a compelling green alternative.[2][4]

Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of fats and oils.[5] Crucially, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis reactions like esterification and transesterification.[6][7] The use of an immobilized lipase, such as the commercially available Novozym 435 (Candida antarctica Lipase B immobilized on a macroporous acrylic resin), offers several distinct advantages:[8]

-

High Selectivity: Enzymes operate with high regio- and stereoselectivity, minimizing the formation of impurities.

-

Mild Reaction Conditions: Reactions proceed at moderate temperatures and atmospheric pressure, reducing energy consumption and preserving the integrity of thermally sensitive molecules.

-

Enhanced Sustainability: Biocatalysts are biodegradable and derived from renewable resources. Immobilization allows for easy separation of the catalyst from the reaction mixture and repeated reuse, significantly lowering operational costs.[3][9][10]

This guide will focus on the direct esterification of 2-furanpropionic acid with isobutanol, a robust and atom-efficient approach.

The Catalytic Mechanism: A Ping-Pong Bi-Bi Pathway

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. This two-step process involves the formation of a covalent acyl-enzyme intermediate.

-

Acylation: The carboxylic acid (2-furanpropionic acid) first binds to the active site of the lipase. A nucleophilic attack from a serine residue in the enzyme's catalytic triad forms a tetrahedral intermediate, which then collapses, releasing a water molecule and forming an acyl-enzyme complex.[4][9]

-

Deacylation: The alcohol (isobutanol) then enters the active site and performs a nucleophilic attack on the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the final ester product (this compound) and regenerating the free enzyme for the next catalytic cycle.[4][9]

This mechanism is visualized in the diagram below.

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials and Methods

Reagents and Consumables

| Reagent/Material | Grade | Recommended Supplier |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Biocatalysis Grade | Novozymes |

| 2-Furanpropionic Acid | ≥98% Purity | Sigma-Aldrich |

| Isobutanol | Anhydrous, ≥99.5% | Sigma-Aldrich |

| n-Heptane | Anhydrous, ≥99% | Fisher Scientific |

| Molecular Sieves | 3 Å, activated | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Sodium Sulfate | Anhydrous, Granular | VWR Chemicals |

| This compound Standard | ≥98% Purity | (As available) |

Equipment

-

Magnetic stirrer with heating capabilities

-

Reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)

-

Orbital shaker incubator

-

Rotary evaporator

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol: A Step-by-Step Guide

The overall experimental process is outlined below.

Caption: Overall workflow for the enzymatic synthesis of the target ester.

Enzyme Pre-treatment (Conditioning)

-

Rationale: While not always mandatory, pre-conditioning the immobilized enzyme in the chosen reaction solvent can improve its initial activity by creating a favorable microenvironment around the enzyme.

-

Weigh 500 mg of Novozym 435 into a clean, dry vial.

-

Add 5 mL of n-heptane.

-

Allow the mixture to stand at room temperature for 1 hour.

-

Carefully decant the solvent before adding the reaction mixture.

Esterification Reaction

-

Rationale: This protocol utilizes a solvent-based system to ensure homogeneity and facilitate mass transfer.[11] A molar excess of isobutanol is employed to shift the reaction equilibrium towards ester formation. Molecular sieves are added to sequester the water produced during the reaction, which would otherwise promote the reverse hydrolytic reaction.[6]

-

In a 20 mL screw-cap vial, add 2-furanpropionic acid (e.g., 280 mg, 2.0 mmol).

-

Add isobutanol (e.g., 445 mg, 6.0 mmol). This corresponds to a 1:3 acid-to-alcohol molar ratio.

-

Add 10 mL of n-heptane.

-

Add approximately 1.0 g of activated 3 Å molecular sieves.

-

Add the pre-treated Novozym 435 (500 mg, corresponding to a 5% w/w loading relative to total substrates).

-

Seal the vial tightly and place it in an orbital shaker incubator set to 50°C and 200 rpm .

-

Allow the reaction to proceed for 24 hours. Periodically, a small aliquot (e.g., 50 µL) can be withdrawn, filtered, and diluted for GC analysis to monitor the conversion rate.

Product Isolation and Purification

-

After the reaction period, remove the vial from the incubator and allow it to cool to room temperature.

-

Separate the immobilized enzyme and molecular sieves from the reaction mixture by simple filtration or careful decanting. The recovered enzyme can be washed with fresh solvent and stored for reuse.

-

Transfer the liquid phase to a round-bottom flask.

-

Remove the solvent and excess isobutanol using a rotary evaporator.

-

The resulting crude oil is the this compound. For higher purity, column chromatography on silica gel can be performed, though for many applications, the crude product may be sufficient.

Optimization of Reaction Parameters

To maximize the yield and efficiency of the synthesis, several key parameters can be systematically optimized. The following table presents a typical dataset from such an optimization study.

-

Rationale: Enzyme activity is highly dependent on its environment. Temperature affects reaction kinetics and enzyme stability, while the substrate molar ratio influences the thermodynamic equilibrium.[2][9] Enzyme loading directly impacts the reaction rate but also represents a major cost factor.

| Parameter | Condition A | Condition B | Condition C (Optimal) | Condition D | % Conversion (24h) |

| Temperature (°C) | 40 | 50 | 50 | 60 | 85% → 94% → 91% |

| Acid:Alcohol Ratio | 1:2 | 1:2 | 1:3 | 1:4 | 88% → 94% → 95% |

| Enzyme Loading (%) | 2.5 | 5.0 | 5.0 | 10.0 | 75% → 94% → 96% |

Analysis of Results:

-

Temperature: A temperature of 50°C provides a balance between high reaction velocity and enzyme stability. At 60°C, a slight decrease in conversion may indicate the onset of enzyme denaturation over the 24-hour period.

-

Molar Ratio: Increasing the alcohol concentration from a 1:2 to a 1:3 ratio significantly improves conversion by pushing the equilibrium forward. A further increase to 1:4 offers only a marginal benefit, suggesting the reaction is no longer limited by alcohol concentration.

-

Enzyme Loading: A 5% (w/w) enzyme loading provides a high conversion rate. While a 10% loading is slightly higher, the modest increase in yield may not justify doubling the catalyst cost for industrial applications.

Analytical Characterization

-

Rationale: Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized product. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the product and confirm its molecular weight.

-

Sample Preparation: Dilute 1 µL of the final product in 1 mL of ethyl acetate.

-

Typical GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 240°C at 10°C/min.

-

Carrier Gas: Helium

-

-

Expected Result: A major peak corresponding to this compound, with its retention time matching an authentic standard. The mass spectrum should show a molecular ion peak (M+) at m/z 182.22 and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the precise chemical structure of the synthesized ester.

-

Sample Preparation: Dissolve ~10-20 mg of the product in 0.7 mL of CDCl₃.

-

Expected ¹H NMR Signals: Characteristic shifts for the furan ring protons, the propionate chain methylene and methyl groups, and the isobutyl group's CH₂, CH, and CH₃ protons, with appropriate splitting patterns and integrations.

Conclusion

This application note demonstrates a reliable and efficient protocol for the synthesis of this compound using immobilized lipase. The enzymatic approach offers significant advantages in terms of sustainability, selectivity, and operational simplicity.[1] The detailed steps for reaction setup, purification, and analysis, coupled with insights into parameter optimization, provide researchers with a solid foundation for producing high-purity flavor esters and for adapting this methodology to other biocatalytic applications. The reusability of the immobilized enzyme further enhances the economic viability of this green chemical process.[10]

References

-

ResearchGate. (2025). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies. Available at: [Link]

-

University of Groningen Research Portal. (2024). Enzymatic synthesis of furan-based polymers: the role of greener alternative solvents and isomerism. Available at: [Link]

-

MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

-

Frontiers. (2018). Lipase-Catalyzed Synthesis of Sugar Esters in Honey and Agave Syrup. Available at: [Link]

-

American Chemical Society. (2022). Greener Synthesis Route for Furanic-Aliphatic Polyester: Enzymatic Polymerization in Ionic Liquids and Deep Eutectic Solvents. Available at: [Link]

-

PubMed. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

-

MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Available at: [Link]

-

MDPI. (2025). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

-

ResearchGate. (n.d.). Lipases and lipase-catalyzed esterification in non-aqueous media. Available at: [Link]

-

MDPI. (n.d.). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. Available at: [Link]

-

SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Lipase catalysis in organic solvents: advantages and applications. Available at: [Link]

-

Digital CSIC. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Lipase-catalyzed esterification of 2-monoricinolein for 1,2 (2,3)-diricinolein synthesis. Available at: [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. digital.csic.es [digital.csic.es]

- 9. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Isobutyl 2-furanpropionate by Fractional Distillation

Introduction: The Essence of Purity in Flavor and Fragrance Chemistry

Isobutyl 2-furanpropionate is a key contributor to the aroma profiles of many food and fragrance products, prized for its characteristic fruity, winey, and brandy-like notes.[1] In the realm of drug development and scientific research, the absolute purity of such organic compounds is not merely a matter of quality but a prerequisite for reproducible and reliable results. The presence of unreacted starting materials, byproducts, or residual catalysts can significantly alter the compound's sensory properties, affect its reactivity in subsequent chemical transformations, and potentially introduce toxicological risks.

This guide provides a comprehensive, in-depth protocol for the purification of this compound using vacuum fractional distillation. As Senior Application Scientists, we move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, ensuring a robust and validated methodology for researchers, scientists, and drug development professionals.

Understanding the Separation Challenge: A Look at the Components

The crude this compound, typically synthesized via the Fischer esterification of 2-furanpropanoic acid with isobutanol, will invariably contain a mixture of the desired ester and its precursors.[2][3] To design an effective purification strategy, a thorough understanding of the physical properties of these components is paramount.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |

| This compound | 196.24 | ~240-250 (estimated) | 105 °C @ 3.00 mmHg[1] |

| Isobutanol | 74.12 | 108 °C[4][5] | - |

| 2-Furoic Acid | 112.08 | 230-232 °C[1][6][7] | 141-144 °C @ 20 mmHg[8] |

| Sulfuric Acid (catalyst) | 98.08 | 337 °C (decomposes) | - |

Note: The atmospheric boiling point of this compound is estimated based on its vacuum boiling point due to the potential for thermal degradation at elevated temperatures.

The significant difference in the atmospheric boiling points of isobutanol and the desired ester suggests that a simple distillation might suffice for the removal of the excess alcohol. However, the close boiling points of this compound and 2-furoic acid, coupled with the thermal sensitivity of the furan moiety, necessitate the use of vacuum fractional distillation for optimal separation and to prevent decomposition.

The Rationale for Vacuum Fractional Distillation

Fractional distillation is a powerful technique for separating liquid mixtures with components of different boiling points.[9] The process involves a series of vaporization and condensation cycles within a fractionating column, with each cycle, or "theoretical plate," enriching the vapor phase with the more volatile component.[10]

For thermally sensitive compounds like this compound, heating to the atmospheric boiling point risks decomposition. By reducing the pressure of the system, the boiling points of all components are lowered, allowing for distillation at a temperature that preserves the integrity of the molecule.

Pre-Distillation Workup: Neutralization and Extraction

Before commencing distillation, it is crucial to remove the acidic catalyst (e.g., sulfuric acid) and any unreacted 2-furoic acid from the crude reaction mixture. This is typically achieved through a liquid-liquid extraction procedure.

Protocol for Pre-Distillation Workup

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.[11] This step neutralizes the sulfuric acid catalyst and converts the unreacted 2-furoic acid into its water-soluble sodium salt.

-

Extraction: Separate the organic layer from the aqueous layer using a separatory funnel.

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[11]

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

-

Filtration and Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator. The remaining residue is the crude, neutralized this compound ready for purification by fractional distillation.

Figure 1: Workflow for the pre-distillation workup of crude this compound.

Vacuum Fractional Distillation: A Step-by-Step Protocol

Apparatus Setup

A typical laboratory setup for vacuum fractional distillation is required. This includes a round-bottom flask, a fractionating column (a Vigreux column is often suitable for this separation), a distillation head with a thermometer, a condenser, a receiving flask, a vacuum source (e.g., a vacuum pump), and a cold trap to protect the pump.

Figure 2: Schematic of a vacuum fractional distillation apparatus.

Distillation Protocol

-

Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar for smooth boiling.

-

Assembling the Apparatus: Assemble the distillation apparatus as shown in Figure 2, ensuring all joints are properly sealed with vacuum grease.

-

Initiating Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize. A pressure of around 10 mmHg is a good starting point.

-

Heating: Begin heating the distillation flask gently with a heating mantle.

-

Collecting the First Fraction (Forerun): The first fraction to distill will be the more volatile isobutanol. The temperature at the distillation head will rise and then plateau at the boiling point of isobutanol at the given pressure. Collect this fraction in a separate receiving flask.

-

Collecting the Main Fraction: Once the isobutanol has been removed, the temperature at the distillation head will drop before rising again to the boiling point of this compound. At this point, change the receiving flask to collect the pure product. The temperature should remain stable throughout the collection of this fraction.

-

Monitoring the Distillation: Continuously monitor the temperature and pressure throughout the distillation. A stable boiling point is indicative of a pure compound.

-

Terminating the Distillation: Once the majority of the product has distilled, and the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. Do not distill to dryness to avoid the potential for decomposition of the higher-boiling residue.

-

Releasing the Vacuum: Allow the apparatus to cool before slowly and carefully releasing the vacuum.

Purity Assessment: The Role of Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique separates the components of a mixture in the gas phase and then provides a mass spectrum for each component, allowing for their identification and quantification.[12][13]

GC-MS Protocol

-

Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for the analysis of flavor and fragrance esters.[14][15]

-

Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

-

GC Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The purity of the this compound fraction can be determined by the relative area of its peak compared to any impurity peaks. The identity of the peaks can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

-

Fume Hood: Conduct the distillation in a well-ventilated fume hood.

-

Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a blast shield if available.

-

Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.

Conclusion

The successful purification of this compound by vacuum fractional distillation is a testament to the power of fundamental chemical principles applied with precision and care. By understanding the properties of the target compound and its potential impurities, and by meticulously executing the pre-distillation workup and the distillation itself, researchers can obtain a product of high purity, suitable for the most demanding applications in research, drug development, and the flavor and fragrance industry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 2-furoic acid. [Link]

-

Wikipedia. 2-Furoic acid. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Isobutanol. [Link]

-

PubChem. Isobutanol. National Center for Biotechnology Information. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Chemistry LibreTexts. 5.3A: Theory of Fractional Distillation. [Link]

-

Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

-

Shimadzu. C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

LCGC International. Chromatography Fundamentals, Part IV: Origin of Theoretical Plates—Fractional Distillation and Countercurrent Distribution Extractions. [Link]

-

ChemBAM. Purification by fractional distillation. [Link]

-

Research and Reviews: Journal of Food and Dairy Technology. Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link]

-

OECD SIDS. ISOBUTANOL CAS N°: 78-83-1. [Link]

-

Wikipedia. Theoretical plate. [Link]

-

ResearchGate. The procedure of fraction distillation in a laboratory. [Link]

-

California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]

-

MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

American Institute of Physics. Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. [Link]

-

MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

MDPI. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]

-

ScienceDirect. Gas chromatography–olfactometry in food flavour analysis. [Link]

-

ResearchGate. Agilent J&W GC Column Selection Guide. [Link]

-

ACS Publications. Simple method for determining number of theoretical plates. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Agilent. GC Column Selection Guide. [Link]

-

University of Missouri–St. Louis. 22. The Fischer Esterification. [Link]

-

Jack Westin. Distillation - Separations And Purifications. [Link]

-

CD ComputaBio. GC-MS: A Key Tool for Flavor and Fragrance Analysis. [Link]

-

Shimadzu. Formula for Calculating the Number of Theoretical Plates. [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

ACS Publications. High-Pressure Vapor−Liquid Equilibria for CO2 + 2-Butanol, CO2 + Isobutanol, and CO2 + tert-Butanol Systems. [Link]

-

INCHEM. ICSC 0113 - ISOBUTANOL. [Link]

Sources

- 1. 2-furoic acid, 88-14-2 [thegoodscentscompany.com]

- 2. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Isobutanol - Wikipedia [en.wikipedia.org]

- 5. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Furoic Acid [drugfuture.com]

- 9. Purification [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. shimadzu.com [shimadzu.com]

- 13. rroij.com [rroij.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Application Note: A Robust GC-MS Method for the Quantification of Isobutyl 2-furanpropionate in Complex Matrices

Abstract